Structural Differentiation from the 4-Methylpiperidine Analog
The target compound possesses a 3,5-dimethylpiperidine ring, whereas the closest cataloged analog, 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 451482-34-1), bears a 4-methylpiperidine group . This regioisomeric difference in methyl substitution is a key structural variable. In related sulfonyl piperidine series targeting GPCRs like the muscarinic M5 receptor, the position of substituents on the piperidine ring is a critical determinant of binding affinity and functional selectivity [1][2].
| Evidence Dimension | Piperidine ring methyl substitution pattern |
|---|---|
| Target Compound Data | 3,5-dimethylpiperidine (disubstituted at meta positions relative to nitrogen) |
| Comparator Or Baseline | 4-methylpiperidine analog (CAS 451482-34-1; monosubstituted at the para position) |
| Quantified Difference | Different regioisomer; impact on biological activity is compound-specific and not quantified for this pair in available literature. |
| Conditions | Structural comparison based on chemical databases; no direct biological activity comparison identified. |
Why This Matters
In SAR campaigns, regioisomeric methyl groups on a piperidine ring can drastically alter target engagement and selectivity, making direct substitution of one analog for another scientifically invalid without explicit comparative biological data.
- [1] PubChem Patent Summary. WO-2023150525-A1: Competitive and noncompetitive piperidine sulfonyl inhibitors of the muscarinic acetylcholine receptor m5. https://pubchem.ncbi.nlm.nih.gov/patent/WO-2023150525-A1 View Source
- [2] Justia Patents. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. US Patent 10544126. https://patents.justia.com/patent/10544126 View Source
